4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol
Brand Name: Vulcanchem
CAS No.: 1261999-64-7
VCID: VC11741125
InChI: InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol

CAS No.: 1261999-64-7

Cat. No.: VC11741125

Molecular Formula: C14H10ClFO3

Molecular Weight: 280.68 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol - 1261999-64-7

Specification

CAS No. 1261999-64-7
Molecular Formula C14H10ClFO3
Molecular Weight 280.68 g/mol
IUPAC Name methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate
Standard InChI InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
Standard InChI Key GBYBRSLLFFPBSL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl
Canonical SMILES COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol likely involves multi-step organic transformations, drawing parallels to methods described in patents and PubChem entries :

Step 1: Preparation of 4-Chloro-3-methoxycarbonylphenylboronic Acid

  • Starting material: 4-Chloro-3-methylbenzoic acid (CAS: 7697-29-2) is esterified with methanol under acidic conditions to yield methyl 4-chloro-3-methylbenzoate .

  • Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation.

  • Borylation: The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst .

Step 2: Suzuki-Miyaura Cross-Coupling

  • The boronic acid reacts with 2-fluorophenol under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C .

  • Reaction equation:

    Boronic acid+2-FluorophenolPd catalyst4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol+Byproducts\text{Boronic acid} + \text{2-Fluorophenol} \xrightarrow{\text{Pd catalyst}} \text{4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol} + \text{Byproducts}

Step 3: Purification

  • Crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Industrial Scalability

Patent US8822730B2 highlights methods for isolating similar phenylboronic acids using acetonitrile/water mixtures, suggesting scalable protocols for precursor synthesis . Continuous flow reactors could enhance yield and reduce reaction times in large-scale production.

Physicochemical Properties

While experimental data for the target compound are sparse, properties are extrapolated from structurally related molecules :

PropertyValue/DescriptionSource Analog
Molecular Weight308.69 g/molC₁₅H₁₀ClFO₄ (PubChem)
Melting Point~210–215°C (estimated)4-Chloro-3-methylbenzoic acid
LogP3.7–4.2 (predicted)Similar chlorinated phenols
SolubilityLow in water; soluble in DMSO, acetoneFluorophenol derivatives
PSA57.5 ŲCalculated via PubChem

Stability: The compound is expected to be stable under inert conditions but may undergo hydrolysis of the methoxycarbonyl group under strong acidic or basic conditions .

Applications and Research Findings

Pharmaceutical Intermediates

The structural motifs present in this compound align with bioactive molecules:

  • Antimicrobial agents: Fluorophenols exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell membrane integrity .

  • Kinase inhibitors: The chloro and methoxycarbonyl groups are common in ATP-binding site inhibitors, as seen in imatinib analogs .

Materials Science

  • Polymer additives: Halogenated aromatics enhance flame retardancy in polyesters and epoxies .

  • Liquid crystals: Fluorinated biphenyl derivatives are utilized in display technologies for their dielectric anisotropy .

Case Studies

  • Study A: A derivative with a 4-chloro-3-carboxyphenyl group showed IC₅₀ = 12 µM against breast cancer cells (MCF-7) via topoisomerase II inhibition .

  • Study B: Fluorophenol-based coatings reduced biofilm formation on marine surfaces by 78% compared to controls .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring precise substitution during cross-coupling requires optimized catalysts (e.g., Pd-XPhos) .

  • Purification: Removing palladium residues to <10 ppm is critical for pharmaceutical applications .

Research Opportunities

  • Prodrug development: Hydrolysis of the methoxycarbonyl group to a carboxylic acid could enable pH-dependent drug release .

  • Environmental impact: Assessing biodegradation pathways of halogenated aromatics to address ecological persistence .

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